molecular formula C18H22N4O4S B13961006 4-(6-Nitro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(6-Nitro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13961006
M. Wt: 390.5 g/mol
InChI Key: ZKQDHIGDJNWZJZ-UHFFFAOYSA-N
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Description

4-(6-Nitro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique quinoxaline and piperidine moieties, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Nitro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.

    Nitration: The quinoxaline core undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Thioether Formation: The nitroquinoxaline is then reacted with a thiol derivative to form the thioether linkage.

    Piperidine Introduction: The resulting compound is coupled with piperidine-1-carboxylic acid tert-butyl ester under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-Nitro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, suitable solvents, and base catalysts.

    Hydrolysis: Aqueous acid or base solutions, elevated temperatures.

Major Products Formed

    Reduction: 4-(6-Amino-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(6-Nitro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(6-Nitro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine moiety may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Nitro-quinoxalin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with a piperazine moiety instead of piperidine.

    3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

4-(6-Nitro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of quinoxaline, nitro, thioether, and piperidine moieties. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H22N4O4S

Molecular Weight

390.5 g/mol

IUPAC Name

tert-butyl 4-(6-nitroquinoxalin-2-yl)sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C18H22N4O4S/c1-18(2,3)26-17(23)21-8-6-13(7-9-21)27-16-11-19-15-10-12(22(24)25)4-5-14(15)20-16/h4-5,10-11,13H,6-9H2,1-3H3

InChI Key

ZKQDHIGDJNWZJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

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